molecular formula C18H24N2 B5685512 N,1-dimethyl-N-(naphthalen-1-ylmethyl)piperidin-4-amine

N,1-dimethyl-N-(naphthalen-1-ylmethyl)piperidin-4-amine

Cat. No.: B5685512
M. Wt: 268.4 g/mol
InChI Key: MSCJNBMJTVBKDO-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-(naphthalen-1-ylmethyl)piperidin-4-amine: is an organic compound that features a piperidine ring substituted with a naphthalene moiety and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-N-(naphthalen-1-ylmethyl)piperidin-4-amine typically involves the reaction of piperidine with naphthalen-1-ylmethyl chloride in the presence of a base, followed by methylation using formaldehyde and a reducing agent such as sodium borohydride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the amine group, converting it to a secondary or primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-(naphthalen-1-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • N,N-dimethyl-1-(naphthalen-1-yl)methanamine
  • N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

Comparison: N,1-dimethyl-N-(naphthalen-1-ylmethyl)piperidin-4-amine is unique due to the presence of both a piperidine ring and a naphthalene moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

N,1-dimethyl-N-(naphthalen-1-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-19-12-10-17(11-13-19)20(2)14-16-8-5-7-15-6-3-4-9-18(15)16/h3-9,17H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCJNBMJTVBKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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